4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
This compound is a sulfonamide-containing benzamide derivative characterized by a 4-fluorophenyl group attached to a benzamide core and a 2-(pyridin-3-yl)piperidin-1-yl sulfonyl group on the adjacent phenyl ring. Its molecular formula is C₂₃H₂₁FN₄O₃S₂, with a calculated molecular weight of 484.56 g/mol.
Properties
IUPAC Name |
4-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWCWBQPLPEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.45 g/mol. The structure features a sulfonamide group, which is often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine and sulfonamide moieties have shown potential as inhibitors of various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells, demonstrating an IC50 value indicative of their potency against tumor growth .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 7.4 | MCF-7 (Breast Cancer) |
| Compound B | 45.2 | U87 (Glioblastoma) |
| 4-Fluoro-N... | TBD | TBD |
Neurological Activity
The compound's structure suggests potential activity at dopamine receptors, particularly the D3 receptor. Selective agonists at this receptor have been linked to neuroprotective effects, making this compound a candidate for further investigation in neuropsychiatric disorders .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. Preliminary studies indicate that derivatives of this compound may exhibit similar enzyme inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Potential
Case Studies
- Study on Antitumor Activity : A recent investigation into the activity of related benzamide derivatives demonstrated significant tumor suppression in murine models. The study found that these compounds could effectively reduce tumor size and improve survival rates when administered at specific dosages .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds, revealing that they could protect dopaminergic neurons from degeneration in vitro, suggesting a potential therapeutic application for neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The 2-(trifluoromethyl)-benzamide analog (Table 1, Row 2) exhibits stronger electron-withdrawing properties due to the CF₃ group, which may improve binding affinity but reduce solubility .
Piperidine Modifications :
- Replacement of the pyridinyl group in the target compound with a 4-methylpiperidine (Row 4) reduces aromaticity and may decrease interactions with π-π stacking domains in biological targets .
- The diethylsulfamoyl group in Row 3 adds bulk and hydrophobicity, likely affecting membrane permeability and solubility .
Amide vs. The ethyl-linked sulfamoylphenyl group in Row 6 introduces flexibility, which might enhance binding to deeper protein pockets .
Physicochemical Trends
- Molecular Weight: Ranges from 376.45 g/mol (Row 4) to 556.70 g/mol (Row 3), with the target compound (484.56 g/mol) falling in the mid-range.
- Polarity : Fluorine and sulfonamide groups enhance polarity, improving water solubility. However, bulky substituents (e.g., diethylsulfamoyl in Row 3) counteract this effect .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfonamide formation and benzamide coupling. Key steps include:
- Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 2-(pyridin-3-yl)piperidine under basic conditions (e.g., pyridine or NaHCO₃) in anhydrous dichloromethane .
- Benzamide Coupling : Use 4-fluorobenzoic acid activated with coupling agents like HATU or EDCI in DMF, followed by reaction with the sulfonamide intermediate .
- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves yield and reduces side products .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Methodology :
- NMR Analysis : ¹H and ¹³C NMR to verify sulfonyl, benzamide, and pyridinyl-piperidine moieties. For example, the sulfonyl group typically appears as a singlet at ~3.3 ppm (¹H) and 110–120 ppm (¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~472.15 g/mol) .
- HPLC Purity : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 4) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols. Store in airtight containers away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to assess specificity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., Bcl-2 or kinases) .
- Meta-Analysis : Compare datasets from PubChem, patents, and peer-reviewed studies to identify outliers or assay-dependent variability .
Q. What strategies improve selectivity when designing analogs to reduce off-target effects?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with Akt1 vs. Akt2 to identify residues critical for binding selectivity .
- Dihedral Angle Optimization : Adjust substituents on the benzamide or piperidine ring to sterically hinder off-target binding .
- In Silico Screening : Use docking tools (e.g., AutoDock Vina) to prioritize analogs with higher predicted selectivity .
Q. How can stability issues (e.g., hydrolysis of the sulfonyl group) be mitigated during in vitro assays?
- Methodology :
- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to minimize degradation .
- Lyophilization : Store the compound as a lyophilized powder at -20°C, reconstituting in DMSO immediately before use .
- Degradation Studies : Monitor stability via LC-MS under assay conditions (e.g., 37°C, 24 hrs) .
Q. What advanced techniques are used to analyze its mechanism of action in bacterial proliferation pathways?
- Methodology :
- Enzyme Inhibition Assays : Measure activity against PPTase enzymes using radioactive labeling (³²P-ATP) .
- Metabolomic Profiling : Track changes in bacterial lipid biosynthesis via LC-MS/MS after compound treatment .
- CRISPR Interference : Knock down PPTase isoforms to identify synthetic lethal interactions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in keratinocytes?
- Methodology :
- ANOVA with Post Hoc Tests : Compare treatment groups using Fisher’s PLSD for significance (p < 0.05) .
- Dose-Response Modeling : Fit data to a sigmoidal curve (GraphPad Prism®) to calculate EC₅₀ and Hill coefficients .
- Apoptosis Markers : Quantify caspase-3 activation via flow cytometry to correlate toxicity with mechanistic pathways .
Q. How can researchers validate computational predictions of binding affinity for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K_D) to purified target proteins .
- Isothermal Titration Calorimetry (ITC) : Confirm enthalpy-driven binding interactions .
- X-Ray Crystallography : Resolve co-crystal structures with targets (e.g., Akt1) to validate docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
